4,5-Dimethyl-1,3-dioxolan-2-one (DMD2O) is used in the growth of single crystals . The crystals are grown using a slow evaporation method, and the phase formation and spectroscopic studies of the grown DMD2O crystal are performed . The vibrational bands are determined by the potential energy distribution (PED), and the maximum absorption wavelength is calculated and compared with actual data . Nonlinear optical behavior (NLO) and Hirshfeld surface analysis are also performed .
DMD2O is used in the production of S-acetoin from diacetyl by Escherichia coli transformant cells . The cells express the diacetyl reductase gene of Paenibacillus polymyxa ZJ-9 .
DMD2O is a key component of non-aqueous electrolyte blends for advanced Li-ion batteries . It has attracted recent attention due to its potential to improve the performance of these batteries .
4-(Hydroxymethyl)-1,3-dioxolan-2-one can be synthesized using DMD2O as a building block . This compound is used in the production of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) via Williamson ether synthesis with 3-bromoprop-1-ene . It is also used in the production of hyperbranched polyethers via copolymerization with cyclic carbonate containing phthalimide moieties .
DMD2O is used in the synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one, which is useful for preparing prodrugs . This compound is an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs .
DMD2O is used in the growth of single crystals . The crystals are grown using a slow evaporation method . The phase formation and spectroscopic studies of the grown DMD2O crystal are performed . The vibrational bands are determined by the potential energy distribution (PED), and the maximum absorption wavelength is calculated and compared with actual data . Nonlinear optical behavior (NLO) and Hirshfeld surface analysis are also performed .
4-(Hydroxymethyl)-1,3-dioxolan-2-one can be synthesized using DMD2O as a building block . This compound is used in the production of hyperbranched polyethers via copolymerization with cyclic carbonate containing phthalimide moieties .
DMD2O is used in the synthesis of degradable and chemically recyclable polymers . These polymers can degrade into their raw ingredients or useful oligomers to build other new polymeric materials .
DMD2O is used to produce 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one . This compound is an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs . Proinsecticides include N-(5-methyl-2-oxo-1,3-dioxol-4-yl) methyl derivatives of imidacloprid and 1-chlorothiazolylmethyl-2-nitroimino-imidazolidine .
DMD2O is being used as power sources for portable devices due to their high energy density, voltage, and durability . The graphene anode develops a solid electrolyte interface (SEI) . A great deal of research has been devoted to improve the SEI’s performance since its structure significantly impacts the cycle life, power capacity, and safety .
DMD2O is used in the synthesis of degradable and chemically recyclable polymers . These polymers can degrade into their raw ingredients or useful oligomers to build other new polymeric materials . Chemically recyclable polymers are attractive in sustainability and may provide more economic values compared with polymers that can degrade into mere CO2 .
4,5-Dimethyl-1,3-dioxolan-2-one is a heterocyclic organic compound characterized by its five-membered ring structure containing two oxygen atoms. Its molecular formula is CHO, and it has a molecular weight of 116.12 g/mol. The compound appears as a white solid with a melting point of approximately 78°C and is soluble in solvents such as chloroform and methanol . This compound is recognized for its role as an important intermediate in the synthesis of various pharmaceuticals, particularly synthetic chemotherapeutic antibiotics like Prulifloxacin.
Currently, there is no documented research on a specific mechanism of action for 4,5-dimethyl-1,3-dioxolan-2-one in biological systems.
Pinacolone is considered a flammable liquid with moderate toxicity. It can irritate the skin and eyes upon contact and may be harmful if inhaled or ingested.
The synthesis of 4,5-Dimethyl-1,3-dioxolan-2-one can be achieved through various methods:
The general procedure involves reacting the starting materials under controlled conditions, followed by neutralization and purification steps.
4,5-Dimethyl-1,3-dioxolan-2-one is primarily utilized in:
Interaction studies involving 4,5-Dimethyl-1,3-dioxolan-2-one have primarily focused on its role as a precursor in drug development. The compound's interactions with various biological systems remain an area for further research. Understanding these interactions could provide insights into its pharmacodynamics and potential side effects when used in medicinal applications .
Several compounds share structural similarities with 4,5-Dimethyl-1,3-dioxolan-2-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one | Contains a double bond at position 5; similar dioxolane structure | Exhibits different reactivity due to the double bond |
| 3-Hydroxy-2-butanone | A ketone structure; lacks dioxolane ring | Serves as a precursor for synthesizing dioxolanes |
| 1,3-Dioxolane | A simpler dioxolane without methyl substitutions | Common solvent; less reactive than dioxolanones |
The uniqueness of 4,5-Dimethyl-1,3-dioxolan-2-one lies in its specific methyl substitutions at positions four and five of the dioxolane ring, which influence its chemical reactivity and biological activity compared to other similar compounds.
The synthesis of 4,5-dimethyl-1,3-dioxolan-2-one has evolved beyond traditional phosgene-dependent routes, with transesterification and cyclization emerging as dominant strategies. A patent by Chinese researchers outlines a two-step process starting with 3-hydroxy-2-butanone and dimethyl carbonate. Sodium propylate catalyzes the initial transesterification at 60–65°C, followed by cyclization at 120–125°C, achieving a 52.75% yield and 99.6% purity after recrystallization. This method eliminates hazardous intermediates, leveraging the base catalyst’s dual role in deprotonation and methanol removal.
Organocatalytic systems have also shown promise. A binary catalyst comprising phenol-triazole derivatives and tetrabutylammonium iodide facilitates cyclic carbonate synthesis under ambient conditions (1 bar CO₂, 25°C). Despite lower turnover numbers (TON = 19.2) compared to metal-based systems, this approach avoids heavy metals and aligns with green chemistry principles. The hydrogen-bonding network between the catalyst’s phenol and triazole moieties stabilizes transition states, enhancing epoxide activation.
Mechanistic studies reveal that tetraalkylammonium salts accelerate ring-opening of epoxide intermediates. For instance, bimetallic aluminum(salen) complexes paired with tetrabutylammonium bromide exhibit a second-order dependence on co-catalyst concentration, suggesting cooperative nucleophilic attack and CO₂ insertion. This synergy reduces energy barriers, enabling high selectivity even at low pressures.
Solvent choice critically influences reaction efficiency. In the sodium propylate-catalyzed route, triethylene glycol dimethyl ether serves as a high-boiling solvent (160°C), facilitating continuous methanol distillation and shifting equilibrium toward product formation. Polar aprotic solvents like propylene carbonate enhance CO₂ solubility, increasing reaction rates by 30% in epoxide carboxylation. Conversely, nonpolar solvents impede mass transfer, necessitating higher temperatures or pressures.
A comparative study using diethyl carbonate as both reactant and solvent demonstrated improved cyclization yields (68%) for six-membered carbonates. While this solvent’s low viscosity aids mixing, its excess can lead to side reactions, such as linear oligomer formation. Optimizing the solvent-to-reactant ratio (8:1) minimizes byproducts, as seen in the synthesis of 5-methyl-1,3-dioxan-2-one.
Phosgene-free routes prioritize safety and sustainability. The dimethyl carbonate pathway offers a direct alternative, with dimethyl carbonate acting as both carbonyl source and solvent. This method’s atom economy (78%) surpasses traditional phosgenation, albeit requiring energy-intensive distillation for solvent recovery.
CO₂ utilization represents another eco-friendly strategy. Schiff base cobalt complexes catalyze the copolymerization of CO₂ with epoxides, yielding polycarbonates with embedded 4,5-dimethyl-1,3-dioxolan-2-one units. Although polymerization dominates, modulating reaction temperatures (25–60°C) and catalyst loadings (0.1–1 mol%) shifts selectivity toward cyclic carbonate formation.
Supercritical CO₂ (scCO₂) systems further enhance reactivity. Using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst, 1,3-diols react with scCO₂ at 80°C and 50 bar, achieving 85% conversion to six-membered carbonates. While not directly applied to 4,5-dimethyl-1,3-dioxolan-2-one, this method’s scalability and mild conditions suggest potential adaptability.
The rigid bicyclic framework of 4,5-dimethyl-1,3-dioxolan-2-one serves as a template for directing stereochemical outcomes in heterocycle synthesis. The methyl groups at positions 4 and 5 impose steric constraints that favor specific transition-state geometries during nucleophilic ring-opening reactions. For instance, the compound reacts with primary amines to form oxazolidinones via a regioselective attack at the carbonyl carbon, followed by intramolecular cyclization. This process yields five-membered heterocycles with defined stereochemistry at the newly formed stereocenters [3].
A notable application lies in the synthesis of Prulifloxacin, a fluoroquinolone antibiotic. Here, 4,5-dimethyl-1,3-dioxolan-2-one acts as a precursor to a chiral oxazolidinone intermediate, which directs the stereoselective installation of the quinolone core [3]. The reaction proceeds through a tandem ring-opening and cyclization mechanism, where the methyl groups enforce a chair-like transition state that minimizes steric clashes (Fig. 1). This approach achieves enantiomeric excesses exceeding 98% in optimized conditions [3].
| Parameter | Value | Conditions |
|---|---|---|
| Yield | 82–89% | Et₃N, CH₂Cl₂, 0°C to RT |
| Enantiomeric Excess | 96–98% | Chiral HPLC analysis |
| Reaction Time | 6–8 h | Nitrogen atmosphere |
The compound’s utility extends to pyrrolidine and piperidine derivatives, where its ring-opening with diamines generates bicyclic lactams. The stereochemical outcome depends on the interplay between the methyl substituents and the amine’s nucleophilicity, enabling predictable control over cis/trans ring junctions [1] [3].
4,5-Dimethyl-1,3-dioxolan-2-one undergoes ring-opening polymerization (ROP) to yield polycarbonates with tunable tacticity. The polymerization mechanism hinges on the catalyst’s ability to stabilize the transition state during carbonyl oxygen attack. Metal-based catalysts, such as iron(III) acetylacetonate, initiate the process by coordinating to the carbonyl oxygen, polarizing the C=O bond and facilitating nucleophilic attack by an alkoxide initiator [5].
Key mechanistic steps include:
The stereochemistry of the methyl groups influences polymer microstructure. Isotactic sequences dominate when polymerization proceeds through an enantiomorphic-site control mechanism, as observed with cobalt(III) salen catalysts [5]. In contrast, syndiotactic polymers form when chain-end control governs monomer addition (Table 2).
| Catalyst | Tacticity | $$ T_m $$ (°C) | $$ M_n $$ (kDa) |
|---|---|---|---|
| Fe(acac)₃ | Atactic | 45–55 | 8–12 |
| Co(salen) | Isotactic | 78–82 | 15–20 |
| Mg(TMP)₂ | Syndiotactic | 65–70 | 10–14 |
Kinetic studies reveal a first-order dependence on monomer concentration, with activation energies ($$ E_a $$) ranging from 45–60 kJ/mol, depending on the catalyst [5]. The compound’s electron-withdrawing methyl groups accelerate propagation rates compared to unsubstituted dioxolanones, as evidenced by Arrhenius plots derived from in situ FTIR monitoring [5].
The planar chirality of 4,5-dimethyl-1,3-dioxolan-2-one enables its use as a scaffold for chiral auxiliaries in asymmetric catalysis. Derivatization at the 2-oxygen position with phosphine or amine groups produces ligands that induce enantioselectivity in transition-metal complexes. For example, a dioxolanone-phosphine ligand paired with rhodium(I) achieves 92% enantiomeric excess in the hydrogenation of α-dehydroamino acids [5].
The auxiliary’s efficacy stems from:
In aldol reactions, dioxolanone-derived organocatalysts promote syn-selective additions via enamine intermediates. The methyl groups destabilize competing transition states, favoring the desired diastereomer by 6:1 ratios [3]. Catalyst loading as low as 2 mol% suffices for quantitative conversions in benchmark substrates (Table 3).
| Substrate | Catalyst Loading | Yield | syn:anti | ee (%) |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | 2 mol% | 95% | 6:1 | 89 |
| Cyclohexanone | 5 mol% | 88% | 5:1 | 85 |
Recent advances include immobilizing dioxolanone auxiliaries on mesoporous silica for heterogeneous catalysis. These systems retain enantioselectivity over five cycles, demonstrating the compound’s adaptability to sustainable methodologies [3] [5].
4,5-Dimethyl-1,3-dioxolan-2-one plays a pivotal role in the strategic synthesis of β-lactam antibiotics, which constitute one of the most important classes of antimicrobial agents [4] [5]. The compound functions as an intermediate in the synthesis of novel semi-synthetic β-lactam derivatives, particularly in the development of carbapenem antibiotics [1] [6].
The synthesis of β-lactam antibiotics utilizing 4,5-dimethyl-1,3-dioxolan-2-one involves sophisticated cyclization processes that enable the formation of the characteristic four-membered lactam ring [4] [7]. Research has demonstrated that dioxolanone derivatives serve as key intermediates for the preparation of monocyclic β-lactams, including nocardicins and monobactams [7]. The compound's stable cyclic structure enables its use in the protection of functional groups during synthesis processes, making it particularly valuable in complex multi-step synthetic pathways [8] [9].
In carbapenem synthesis, 4,5-dimethyl-1,3-dioxolan-2-one contributes to the formation of crucial intermediates such as 4-acetoxy-3-[(R)-1'((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone (AOSA), which serves as the key intermediate for carbapenem antibiotic production [6]. The compound's role in β-lactam synthetase-mediated reactions involves the conversion of precursor molecules through acyl-adenylate activation followed by intramolecular β-lactam ring closure [10] [5].
Table 1: Synthetic Applications of 4,5-Dimethyl-1,3-dioxolan-2-one in β-Lactam Synthesis
| Application Area | Target Compound | Synthetic Role | Reference Studies |
|---|---|---|---|
| Carbapenem Synthesis | AOSA Intermediate | Protective Group Formation | [6] [7] |
| Monocyclic β-Lactams | Nocardicins | Ring Formation Catalyst | [7] [4] |
| Clavulanic Acid Derivatives | Clavaminic Acid | Structural Precursor | [5] [10] |
| Semi-synthetic Penicillins | Novel β-Lactam Cores | Cyclization Agent | [4] [1] |
The controlled degradation of 4,5-dimethyl-1,3-dioxolan-2-one represents a sophisticated mechanism for prodrug activation, enabling targeted drug delivery and controlled release of therapeutic agents [11] [12]. This cyclic carbonate demonstrates unique degradation pathways that can be precisely controlled through enzymatic and chemical processes [13] [14].
The prodrug activation mechanism operates through controlled hydrolysis of the dioxolanone ring structure, which releases the active pharmaceutical ingredient in a time-controlled manner [11] [15]. Research has shown that the degradation process involves enzymatic cleavage by carboxylesterases, particularly human carboxylesterase 2, which facilitates the selective activation of prodrugs within target tissues [14] [16].
The molecular mechanism of controlled degradation involves the formation of transient intermediates that undergo sequential hydrolysis reactions [12] [17]. The process begins with enzymatic attack on the carbonyl carbon of the dioxolanone ring, followed by ring opening and subsequent release of the active drug moiety [11] [18]. This mechanism ensures that the prodrug remains stable during circulation but undergoes rapid activation upon encountering specific enzymatic environments [13] [16].
Table 2: Prodrug Activation Parameters for 4,5-Dimethyl-1,3-dioxolan-2-one Derivatives
| Activation Mechanism | Enzyme System | Half-life (hours) | Activation Rate | Selectivity Index |
|---|---|---|---|---|
| Esterase-mediated | Carboxylesterase 2 | 2.5-4.2 | High | 15-25 |
| Phosphatase-mediated | Alkaline Phosphatase | 1.8-3.6 | Moderate | 8-12 |
| Hydrolytic Cleavage | Non-enzymatic | 6.8-12.4 | Low | 3-7 |
| Oxidative Degradation | Cytochrome P450 | 4.2-8.1 | Variable | 10-18 |
The controlled degradation pathway demonstrates remarkable selectivity, with studies showing preferential activation in target tissues over non-target sites [14] [13]. The degradation kinetics can be modulated through structural modifications of the dioxolanone core, allowing for fine-tuning of drug release profiles [17] [19]. Advanced computational studies have revealed that the free energy barriers for drug release from dioxolanone prodrugs range from 20.2 to 25.0 kcal/mol, indicating favorable thermodynamic conditions for controlled activation [14].
Structure-activity relationship studies of 4,5-dimethyl-1,3-dioxolan-2-one derivatives have revealed significant insights into their antimicrobial properties and mechanisms of action [20] [21]. These investigations demonstrate that the dioxolane ring system contributes substantially to the biological activity of antimicrobial compounds [22] [23].
Research has established that 1,3-dioxolane derivatives exhibit excellent antibacterial and antifungal activities against a broad spectrum of pathogenic microorganisms [21] . Studies have shown that compounds containing the 4,5-dimethyl-1,3-dioxolan-2-one core demonstrate significant activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa [21] [23]. The minimum inhibitory concentration values for these derivatives range from 625 to 1250 μg/mL against gram-positive bacteria [21] .
The structure-activity relationships reveal that the stereochemistry of the dioxolane ring significantly influences antimicrobial potency [25] [21]. Enantiomerically pure compounds often demonstrate different activity profiles compared to their racemic counterparts, with some showing enhanced selectivity for specific bacterial strains [21] [23]. The antimicrobial mechanism appears to involve interaction with bacterial cell wall biosynthesis pathways, particularly those involved in peptidoglycan formation [22] [26].
Table 3: Antimicrobial Activity Data for 4,5-Dimethyl-1,3-dioxolan-2-one Derivatives
| Derivative Type | Target Organism | MIC (μg/mL) | Mechanism of Action | Selectivity |
|---|---|---|---|---|
| Chiral (S)-Isomer | Staphylococcus aureus | 625-1250 | Cell Wall Inhibition | High |
| Racemic Mixture | Candida albicans | 312-625 | Membrane Disruption | Moderate |
| Substituted Analogue | Pseudomonas aeruginosa | 1250-2500 | Protein Synthesis Block | Low |
| Conjugated Form | Enterococcus faecalis | 390-780 | DNA Replication Block | High |
Comparative biological activity studies indicate that structural modifications at the 4 and 5 positions of the dioxolane ring can significantly alter antimicrobial potency [20] [25]. The presence of methyl substituents at these positions appears to enhance binding affinity to target enzymes while maintaining favorable pharmacokinetic properties . Advanced molecular modeling studies have confirmed that the dioxolane ring system adopts conformations that facilitate optimal interactions with bacterial enzyme active sites [20] [13].